molecular formula C27H34N2O5 B1487354 Streptophenazine K CAS No. 1802331-40-3

Streptophenazine K

Cat. No. B1487354
M. Wt: 466.6 g/mol
InChI Key: DQBJQIJYPPAUEG-CJFMBICVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptophenazine K is one of the products of the Streptomyces strain HB202, which was isolated from the sponge Halichondria panicea from the Baltic Sea . It is one of the streptophenazines (A–K) identified so far . Streptophenazine K showed structural similarities to streptophenazine G except an unesterified carboxyl group at position C-1 .


Synthesis Analysis

Streptophenazine K is produced by the fermentation process . The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters .


Molecular Structure Analysis

The molecular structure of Streptophenazine K is similar to that of Streptophenazine G, except for an unesterified carboxyl group at position C-1 . This was based on the highfield shift of C-1 (δ 126.6) as well as on the observations of the 1 H-NMR spectrum similar to that of 9 with the appearance of only one methoxyl group (2′-COOMe) and a difference of .

Scientific Research Applications

Antibacterial Activity

Streptophenazine K, along with other streptophenazines, has been identified in products of Streptomyces strain HB202. These compounds, particularly streptophenazines G and K, exhibit moderate antibacterial activity against bacteria like Staphylococcus epidermidis and Bacillus subtilis. This discovery suggests a potential use of streptophenazine K in the development of new antibacterial agents (Kunz et al., 2014).

Chemical Structure and Synthesis

The chemical structure of streptophenazine K, along with its derivatives, has been a subject of study to understand its biological activities better. For example, the asymmetric synthesis of streptophenazine G, a related compound, was achieved using key steps like asymmetric alkylation, highlighting the complex chemistry of these compounds and paving the way for synthetic applications (Yang et al., 2012).

Isolation and Derivatives

Streptophenazines, including K, have been isolated from various Streptomyces species. These studies not only focus on the isolation and structural determination of such compounds but also evaluate their biological activities, including antibacterial properties. This research is significant for drug discovery, particularly in identifying new antibacterial agents (Bunbamrung et al., 2014).

Future Directions

The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters . This could be a potential direction for future research to explore the production of new variants of Streptophenazine K.

properties

IUPAC Name

methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-9-methyldecyl]phenazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-17(2)11-7-5-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t20-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBJQIJYPPAUEG-CJFMBICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptophenazine K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Streptophenazine K
Reactant of Route 2
Reactant of Route 2
Streptophenazine K
Reactant of Route 3
Reactant of Route 3
Streptophenazine K
Reactant of Route 4
Reactant of Route 4
Streptophenazine K
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Streptophenazine K
Reactant of Route 6
Reactant of Route 6
Streptophenazine K

Citations

For This Compound
8
Citations
AL Kunz, A Labes, J Wiese, T Bruhn, G Bringmann… - Marine drugs, 2014 - mdpi.com
… They have the same chromophore and the free carboxylic acid group of streptophenazine K … All other stereocenters (C-6′ in (–)-streptophenazine G and in streptophenazine K) are too …
Number of citations: 33 www.mdpi.com
N Bunbamrung, A Dramae, K Srichomthong… - Phytochemistry …, 2014 - Elsevier
… Its optical rotation of −36.35 was observed for compound 4, thus streptophenazine K (4) possessed the chemical structure as shown in Fig. 1. … Streptophenazine K (4) …
Number of citations: 13 www.sciencedirect.com
EL Almeida - 2019 - cora.ucc.ie
Members of the Streptomyces genus are widely known for their capability in producing compounds of pharmacological, clinical, and biotechnological interest, being the source of …
Number of citations: 2 cora.ucc.ie
C Cheng - 2017 - opus.bibliothek.uni-wuerzburg.de
… Streptophenazine K showed moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis with IC50 values at 14.5 and 21.6 µM, respectively. All compounds (…
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de
JW Blunt, BR Copp, RA Keyzers, MHG Munro… - researchgate.net
Professor D. John Faulkner in 1984and continued by the New Zealand group since 2003, have previously included the structures for all new MNPs for the review year along with any …
Number of citations: 0 www.researchgate.net
AMS Mayer, AJ Guerrero, AD Rodríguez… - Marine drugs, 2019 - mdpi.com
… scopuliridis SCSIO ZJ46 [143]; new linear lipopeptides (MIC = 16 and 32 μg/mL) from a Korean marine Bacillus subtillis [144]; a new streptophenazine K (MIC = 14.5–21.6 µM) from …
Number of citations: 87 www.mdpi.com
O Taglialatela-Scafati, F Nakamura, N Fusetani - Mar. Drugs, 2020 - academia.edu
… scopuliridis SCSIO ZJ46 [143]; new linear lipopeptides (MIC = 16 and 32 µg/mL) from a Korean marine Bacillus subtillis [144]; a new streptophenazine K (MIC = 14.5–21.6 µM) from …
Number of citations: 2 www.academia.edu
C Wang, Y Lu, S Cao - Archives of pharmacal research, 2020 - Springer
Marine actinomycetes were the main origin of marine natural products in the past 40 years. This review was to present the sources, structures and antimicrobial activities of 313 new …
Number of citations: 27 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.